REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][NH:10][C:11]2=[O:14])=[CH:6][CH:5]=1.[CH3:15]I.[NH4+].[Cl-]>CN(C=O)C>[F:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][N:10]([CH3:15])[C:11]2=[O:14])=[CH:6][CH:5]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
710 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C2C=CNC(C2=C1)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 26° C. for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
after extractive work up with ethyl acetate, purification by silica gel chromatography (PE:EA=10:1)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2C=CN(C(C2=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |